molecular formula C23H28O7 B608569 Licogliflozin CAS No. 1291094-73-9

Licogliflozin

Katalognummer: B608569
CAS-Nummer: 1291094-73-9
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: XFJAMQQAAMJFGB-ZQGJOIPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Licogliflozin ist ein Medikament, das als Inhibitor der Natrium-Glukose-Cotransporter 1 und 2 wirkt. Es wurde ursprünglich als potenzielle Behandlung für Fettleibigkeit entwickelt, wurde aber auch für andere Anwendungen wie die Behandlung von Symptomen des polyzystischen Ovar-Syndroms und nichtalkoholischer Fettleber untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Benzodioxinrings und die anschließende Glykosylierung umfasst. Die wichtigsten Schritte umfassen:

    Bildung des Benzodioxinrings: Dies beinhaltet die Reaktion eines geeigneten Phenolderivats mit einem geeigneten Diol unter sauren Bedingungen.

    Glykosylierung: Der Benzodioxin-Zwischenprodukt wird dann unter Verwendung eines geeigneten Glykosyldonors in Gegenwart eines Lewis-Säure-Katalysators glykosyliert.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs mit Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Licogliflozin is synthesized through a multi-step process involving the formation of a benzodioxin ring and subsequent glycosylation. The key steps include:

    Formation of the benzodioxin ring: This involves the reaction of a suitable phenol derivative with an appropriate diol under acidic conditions.

    Glycosylation: The benzodioxin intermediate is then glycosylated using a suitable glycosyl donor in the presence of a Lewis acid catalyst.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route with optimization of reaction conditions to ensure high yield and purity. This includes:

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Steps for Licogliflozin

StepMethodologyReagents/ConditionsOutcome
Aryl group synthesisGrignard reaction or Friedel-CraftsOrganometallic reagents (e.g., RMgX), aldehydes/ketonesDiarylmethanol or diarylketone intermediates
GlycosidationNucleophilic addition to gluconolactoneLithium reagents, triethylsilane (Et₃SiH)C1-aryl glycoside formation
DeprotectionAcidic or enzymatic cleavageHCl, H₂O, or lipasesFinal deprotected gliflozin structure

Aryl Substituent Construction

The diarylmethylene core is synthesized via:

  • Grignard Reaction : Organomagnesium reagents react with aldehydes (e.g., 9 + 10 → diarylmethanol 11 ) followed by reduction to diarylmethane .

  • Friedel-Crafts Acylation : Aryl ketones are reduced to diarylmethane using silane-based reagents (e.g., Et₃SiH/BF₃·OEt₂) .

Example Reaction :

Aldehyde RMgXDiarylmethanolEt3SiHDiarylmethane\text{Aldehyde RMgX}\rightarrow \text{Diarylmethanol}\xrightarrow{\text{Et}_3\text{SiH}}\text{Diarylmethane}

Glycosidation Strategies

The aryl group is coupled to a glucose derivative through:

  • Epoxide Opening : Reacting glucal epoxide (24 ) with aryl-lithium reagents (e.g., 2-lithiofuran) to form β-aryl glycosides .

  • Ni(0)-Catalyzed Coupling : Arylzinc reagents react with glucosyl bromides under Ni catalysis for β-selective C1-arylation .

  • Gluconolactone Addition : Aryl-lithium reagents attack gluconolactone (16 ), followed by Et₃SiH reduction to yield C-aryl glycosides (17 ) .

Mechanistic Insight :

Gluconolactone Ar LiHemiketalEt3SiHC1 Aryl glycoside\text{Gluconolactone Ar Li}\rightarrow \text{Hemiketal}\xrightarrow{\text{Et}_3\text{SiH}}\text{C1 Aryl glycoside}

Deprotection and Final Modifications

Protected intermediates undergo deprotection to yield the active drug:

  • Benzyl Group Removal : Hydrogenolysis or acidic hydrolysis cleaves benzyl ethers .

  • Silyl Ether Cleavage : Fluoride-based reagents (e.g., TBAF) remove silyl protecting groups .

Analytical Validation

  • Mass Spectrometry : Used to confirm fragmentation patterns of intermediates (e.g., m/z 416.18 for this compound) .

  • Chromatography : HPLC and NMR ensure purity and structural integrity .

Reaction Optimization Challenges

  • Selectivity : Achieving β-configuration in glycosidation requires precise control of steric and electronic factors .

  • Yield Improvements : Silane reductions (e.g., Et₃SiH) enhance efficiency in hemiketal reduction steps .

Table 2: Glycosidation Methods Comparison

MethodCatalystSelectivity (β:α)Yield (%)
Epoxide OpeningNone3:165–78
Ni(0)-CatalyzedNi(cod)₂8:182–90
Gluconolactone AdditionEt₃SiH5:170–85

Data synthesized from .

Mechanistic Highlights

  • Grignard Reaction : Forms C-C bonds between aryl groups via nucleophilic addition .

  • Et₃SiH Reduction : Converts hemiketals to stable glycosides by hydride transfer .

  • Ni Catalysis : Facilitates cross-coupling under mild conditions for improved stereoselectivity .

This synthesis leverages advanced organometallic and glycosylation chemistry to achieve this compound’s therapeutic structure, with iterative optimizations enhancing yield and selectivity .

Wissenschaftliche Forschungsanwendungen

Weight Management in Obesity

Licogliflozin has demonstrated significant weight loss effects in various clinical trials:

  • Dose-Dependent Weight Loss: A study involving Japanese adults with obesity showed that this compound resulted in a mean percentage change in body weight from baseline at 12 weeks of -3.91% for the highest dose (50 mg) compared to placebo . The responder rate for achieving at least a 3% weight reduction was notably higher in this compound groups compared to placebo (56.7% vs. 7.1%) .
  • Long-Term Efficacy: In a longer study, patients maintained their weight loss over 48 weeks, with significant reductions observed across all treatment arms . The highest dose (150 mg) led to an average weight reduction of approximately 5.4% from baseline, demonstrating sustained efficacy .

Management of Nonalcoholic Steatohepatitis (NASH)

This compound is being explored as a potential treatment for nonalcoholic steatohepatitis, a severe form of fatty liver disease:

  • Reduction in Liver Enzymes: A randomized trial indicated that this compound at a dose of 150 mg resulted in a significant 32% reduction in serum alanine aminotransferase levels after 12 weeks of treatment, compared to placebo . This suggests potential benefits in liver function improvement for patients suffering from NASH.
  • Safety Profile: While gastrointestinal side effects such as diarrhea were common, they were generally mild and improved with dose adjustments . No major safety concerns were identified during the study.

Summary of Clinical Findings

The following table summarizes key findings from various studies on this compound:

Study FocusDose (mg)Weight Change (%)Liver Enzyme Reduction (%)Adverse Events
Weight Management50-3.91N/AMild diarrhea
Long-Term Efficacy150-5.4N/AMild diarrhea
Nonalcoholic Steatohepatitis150N/A-32% (ALT)Mild diarrhea
Dose-Response RelationshipVarious-1.99 to -3.91N/AMild diarrhea

Wirkmechanismus

Licogliflozin exerts its effects by inhibiting sodium-glucose cotransporters 1 and 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, this compound reduces glucose reabsorption, leading to increased glucose excretion in the urine and reduced blood glucose levels. This mechanism also contributes to weight loss by reducing calorie absorption .

Vergleich Mit ähnlichen Verbindungen

Licogliflozin wird mit anderen Natrium-Glukose-Cotransporter-Inhibitoren wie Canagliflozin, Empagliflozin und Sotagliflozin verglichen. Während all diese Verbindungen den Natrium-Glukose-Cotransporter 2 hemmen, hemmt this compound auch den Natrium-Glukose-Cotransporter 1, was es in seinem dualen Hemmmechanismus einzigartig macht. Diese duale Hemmung führt zu einer effizienteren Glukose-Ausscheidung und Gewichtsabnahme im Vergleich zu Verbindungen, die nur den Natrium-Glukose-Cotransporter 2 hemmen .

Liste ähnlicher Verbindungen

  • Canagliflozin
  • Empagliflozin
  • Sotagliflozin

Die duale Hemmung von Natrium-Glukose-Cotransportern 1 und 2 durch this compound unterscheidet es von diesen ähnlichen Verbindungen und bietet potenzielle Vorteile in therapeutischen Anwendungen .

Biologische Aktivität

Licogliflozin, also known as LIK-066, is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1 and SGLT2). It was developed by Novartis for the treatment of obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic steatohepatitis (NASH). Despite its promising biological activity, the development program was discontinued in 2018 due to challenges in clinical trial enrollment. This article explores the biological activity of this compound based on various studies, highlighting its effects on weight loss, metabolic parameters, and potential therapeutic applications.

This compound functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestines and kidneys, respectively. This dual inhibition results in increased urinary glucose excretion and decreased blood glucose levels. Additionally, the inhibition of SGLT1 may also affect gastrointestinal glucose absorption, further contributing to its metabolic effects.

Weight Loss and Metabolic Parameters

A first-in-human study demonstrated that this compound significantly reduced body weight in obese patients. Participants lost more than 5% of their body weight over a 12-week period. The study also reported improvements in key metabolic parameters such as HbA1c levels in patients with T2DM .

StudyPopulationDurationWeight LossHbA1c Reduction
First-in-Human StudyObese Patients12 weeks>5%Significant

Polycystic Ovary Syndrome (PCOS)

In a phase 2 trial involving women with PCOS, this compound was associated with significant reductions in hyperinsulinemia and androgen levels. The trial enrolled 29 women who were randomized to receive either this compound or placebo for two weeks. Results showed a notable decrease in total testosterone and dehydroepiandrosterone sulfate (DHEAS) levels, indicating potential benefits for managing insulin resistance and hyperandrogenism associated with PCOS .

ParameterBaseline ValuePost-Treatment ValueReduction (%)
Total TestosteroneX ng/dLY ng/dLZ%
DHEASA µg/dLB µg/dLC%
Insulin LevelsD µU/mLE µU/mLF%

Heart Failure and Type 2 Diabetes

Another study evaluated the effects of this compound on NT-proBNP levels in patients with T2DM and heart failure. The results suggested a reduction in NT-proBNP, which is a marker for heart failure severity. This indicates a potential cardiovascular benefit from SGLT1/2 inhibition .

Safety Profile

Common adverse events reported during clinical trials included gastrointestinal issues such as diarrhea and nausea. These side effects are consistent with other SGLT inhibitors due to their mechanism of action affecting glucose absorption in the intestines.

Eigenschaften

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJAMQQAAMJFGB-ZQGJOIPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291094-73-9
Record name Licogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LICOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.